molecular formula C26H24N6O3 B2990027 2-(2-methoxyphenyl)-7-(3-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 539798-36-2

2-(2-methoxyphenyl)-7-(3-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

カタログ番号: B2990027
CAS番号: 539798-36-2
分子量: 468.517
InChIキー: UDNSWRJQQYRMCJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-(2-methoxyphenyl)-7-(3-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a triazolopyrimidine derivative characterized by:

  • Methoxy substituents at the 2-position of one phenyl ring and the 3-position of another.
  • A pyridin-3-yl group as the carboxamide substituent.
  • A dihydrotriazolo[1,5-a]pyrimidine core, which is associated with diverse biological activities, including kinase inhibition and anti-inflammatory properties .

This structural framework is shared with several analogs, but variations in substituent positions and functional groups lead to differences in physicochemical properties, synthetic accessibility, and bioactivity.

特性

IUPAC Name

2-(2-methoxyphenyl)-7-(3-methoxyphenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N6O3/c1-16-22(25(33)29-18-9-7-13-27-15-18)23(17-8-6-10-19(14-17)34-2)32-26(28-16)30-24(31-32)20-11-4-5-12-21(20)35-3/h4-15,23H,1-3H3,(H,29,33)(H,28,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDNSWRJQQYRMCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C3=CC=CC=C3OC)N1)C4=CC(=CC=C4)OC)C(=O)NC5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-(2-methoxyphenyl)-7-(3-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex chemical structure belonging to the class of triazolopyrimidine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and as an mTOR inhibitor.

Structure and Properties

The molecular structure of this compound includes:

  • Triazole and Pyrimidine Rings : These heterocycles are known for their biological significance.
  • Methoxy and Pyridine Substituents : These groups may enhance solubility and bioactivity.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. For instance, a derivative with a similar scaffold exhibited significant potency against the mTOR pathway, with an IC50 value of 7.1 nmol/L and demonstrated selectivity over PI3Kα by 126-fold. This suggests its utility in enhancing the sensitivity of hepatocellular carcinoma (HCC) to radiotherapy, making it a promising candidate for further development in cancer treatment protocols .

The biological activity of this compound can be attributed to its ability to inhibit key signaling pathways involved in tumor growth and survival. The inhibition of mTOR affects cellular processes such as protein synthesis and cell proliferation, which are crucial in cancer progression.

Case Studies

Several case studies have been conducted to evaluate the efficacy of triazolopyrimidine derivatives in various cancer cell lines:

Compound Cell Line IC50 (μM) Effect
2aHCT-1166.2Active against colon carcinoma
47fT47D27.3Active against breast cancer
47eT47D43.4Active against breast cancer

These findings indicate that modifications to the core structure can lead to varying degrees of biological activity against different cancer types .

Research Findings

Research has shown that compounds with similar structural motifs exhibit diverse biological activities:

  • Cytotoxicity : Studies indicate that certain derivatives have shown cytotoxic effects against various human malignant cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer) with IC50 values ranging from 27.3 μM to 43.4 μM .
  • Antimicrobial Activity : Some triazole derivatives have also been evaluated for their antimicrobial properties, showcasing potential applications beyond oncology .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

Table 1: Substituent Profiles and Key Properties of Selected Analogs
Compound ID/Name Substituents (Position 7) Carboxamide Substituent Melting Point (°C) Key References
Target Compound 3-Methoxyphenyl Pyridin-3-yl Not reported
2-amino-5-methyl-7-phenyl-N-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (5t) Phenyl 3,4,5-Trimethoxyphenyl Not reported
7-(2-Methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide 2-Methoxyphenyl Not specified Not reported
N-Cyclohexyl-7-phenyl-3,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide (6ai) Phenyl Cyclohexyl 161–164
2h: 2-((2-(1,3-Dioxolan-2-yl)ethyl)thio)-N-(4-methoxyphenyl)-... 3-Methoxyphenyl 4-Methoxyphenyl 251.9–253.1

Key Observations :

  • Methoxy Group Positioning : The target compound’s 2- and 3-methoxy groups may enhance solubility compared to analogs with bulky substituents (e.g., 3,4,5-trimethoxyphenyl in 5t) but reduce steric hindrance compared to ortho-substituted derivatives .
  • Thermal Stability : Melting points of analogs range from 161°C to >250°C, suggesting high thermal stability across the triazolopyrimidine class .

Key Observations :

  • NMI-SO₂Cl₂-mediated synthesis (used for 6ai, 6bb) offers high yields (82–90%) and avoids metal catalysts, aligning with sustainable practices .
Table 3: Reported Bioactivities of Selected Analogs
Compound ID/Name Biological Activity Potency (IC₅₀/EC₅₀) Key Structural Features Reference
Target Compound Not reported Dual methoxy, pyridinyl
6ai (N-Cyclohexyl derivative) Anti-inflammatory, anti-tubercular Not quantified Cyclohexyl substituent
5t (3,4,5-Trimethoxyphenyl) Kinase inhibition (hypothetical) Polar trimethoxy group
2h (Thioether derivative) Radiosensitization in hepatocellular carcinoma Not quantified Thioether linker, dioxolane

Key Observations :

  • Cyclohexyl Substituents : Compounds like 6ai exhibit anti-inflammatory activity, likely due to enhanced lipophilicity and membrane penetration .
  • Methoxy Groups : The 3,4,5-trimethoxy group in 5t may improve target binding via polar interactions, whereas the target compound’s dual methoxy groups balance solubility and steric effects .
  • Pyridinyl vs. Aryl Groups : The pyridin-3-yl group in the target compound could offer π-π stacking or hydrogen-bonding interactions absent in phenyl-substituted analogs .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。